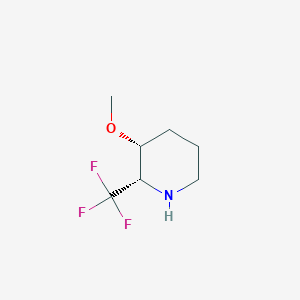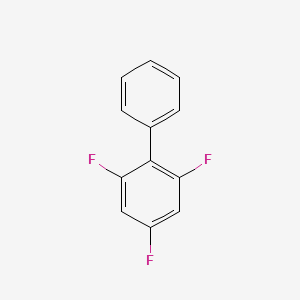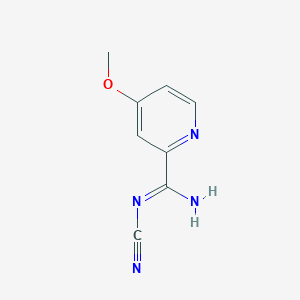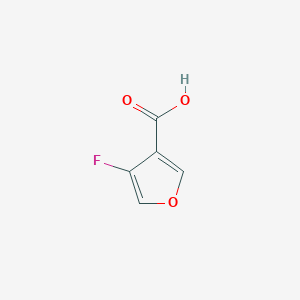
(S)-3-amino-2-benzylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-2-benzylpropan-1-ol is a chiral amino alcohol that has garnered interest in various fields of chemistry and biology. This compound is characterized by its benzyl group attached to the second carbon of the propanol chain, with an amino group on the third carbon. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-benzylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-2-benzylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-amino-2-benzylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium cyanoborohydride (NaBH3CN) in methanol.
Substitution: Thionyl chloride (SOCl2) in chloroform, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: (S)-3-amino-2-benzylpropan-1-one.
Reduction: (S)-3-amino-2-benzylpropanamine.
Substitution: (S)-3-chloro-2-benzylpropan-1-ol, (S)-3-bromo-2-benzylpropan-1-ol.
Aplicaciones Científicas De Investigación
(S)-3-amino-2-benzylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-2-benzylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-amino-2-benzylpropan-1-ol
- 3-amino-2-phenylpropan-1-ol
- 3-amino-2-(4-methylbenzyl)propan-1-ol
Uniqueness
(S)-3-amino-2-benzylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its ®-enantiomer and other similar compounds. The presence of the benzyl group also differentiates it from other amino alcohols, providing unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
Clave InChI |
UZMQSDJABBJHCS-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](CN)CO |
SMILES canónico |
C1=CC=C(C=C1)CC(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)



![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)





